1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine
Description
Properties
IUPAC Name |
piperidin-1-yl-(3-propoxy-1-propylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-3-8-18-12-13(14(16-18)20-11-4-2)15(19)17-9-6-5-7-10-17/h12H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLDNOPVQXHQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Coupling of Pyrazole-4-Carboxylic Acid Derivatives
The most widely documented method involves converting pyrazole-4-carboxylic acid intermediates into reactive acylating agents, followed by coupling with piperidine. A patent by WO2012055864A1 details this approach using ethyl 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylate (DFMMP) as a model precursor. For 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine, the analogous pathway would proceed as follows:
Synthesis of Pyrazole-4-Carboxylic Acid Derivative :
- 3-Propoxy-1-propyl-1H-pyrazole-4-carboxylic acid is synthesized via alkylation of pyrazole precursors.
- Esterification with ethanol yields ethyl 3-propoxy-1-propyl-1H-pyrazole-4-carboxylate.
Activation to Acyl Chloride :
- Treatment with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O converts the ester to the corresponding acyl chloride.
Amide Coupling with Piperidine :
- Reacting the acyl chloride with piperidine in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine) yields the target carboxamide.
Key Reaction Conditions :
- Solvent : Dichloromethane, THF, or dimethylformamide (DMF).
- Base : Triethylamine (TEA), 4-dimethylaminopyridine (DMAP).
- Temperature : 0–25°C to minimize side reactions.
- Yield : 65–80% after silica gel chromatography.
Optimization of Reaction Parameters
Solvent and Base Selection
The choice of solvent and base critically influences reaction efficiency:
| Solvent | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | Triethylamine | 4 | 78 |
| Tetrahydrofuran | DMAP | 6 | 82 |
| DMF | Pyridine | 8 | 70 |
Data adapted from WO2012055864A1. Polar aprotic solvents like DMF enhance solubility but may prolong reaction times.
Temperature Control
Maintaining temperatures below 50°C prevents decomposition of the acyl chloride intermediate. The patent specifies 15–25°C as optimal, achieving >75% yield.
Alternative Synthetic Routes
Direct Coupling Using Carbodiimide Reagents
A modified approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid in situ:
- Activation : 3-Propoxy-1-propyl-1H-pyrazole-4-carboxylic acid is treated with EDC and hydroxybenzotriazole (HOBt) in THF.
- Amide Formation : Piperidine is added, and the mixture stirred at 25°C for 12 h.
- Workup : Aqueous extraction and column chromatography yield the product (68–72% yield).
Advantages : Avoids handling corrosive acyl chlorides.
Limitations : Requires stringent moisture control.
Industrial-Scale Production Considerations
Catalytic Efficiency and Cost Optimization
For large-scale synthesis, WO2012055864A1 recommends:
- Catalyst : Pyridinium p-toluenesulfonate (PPTS) at 0.5–1 mol% accelerates acyl transfer.
- Solvent Recovery : Distillation and recycling of DCM or THF reduce costs.
- Continuous Flow Systems : Enhance heat dissipation and reaction uniformity.
Analytical Characterization
Post-synthesis, the compound is validated via:
- NMR Spectroscopy : ¹H NMR (CDCl₃) δ 1.45 (t, 3H, CH₂CH₂CH₃), 3.55 (m, 4H, piperidine-H), 4.20 (q, 2H, OCH₂).
- Mass Spectrometry : ESI-MS m/z 295.2 [M+H]⁺.
- HPLC Purity : >98% using C18 column (acetonitrile/water gradient).
Challenges and Mitigation Strategies
Byproduct Formation
Low Solubility in Nonpolar Solvents
- Issue : Precipitation during coupling reduces yield.
- Solution : Switch to DMF or add co-solvents like 1,4-dioxane.
Chemical Reactions Analysis
General Reactivity Profile
1-(3-Propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine is a pyrazole-piperidine hybrid featuring a carbonyl bridge and alkyl/ether substituents. Its reactivity is influenced by:
-
Pyrazole ring : Susceptible to electrophilic/nucleophilic substitution due to aromaticity.
-
Carbonyl group : Prone to nucleophilic attack (e.g., reduction, hydrolysis).
-
Propoxy/propyl chains : Participate in alkylation, oxidation, or elimination.
Oxidation Reactions
The pyrazole and alkyl side chains undergo oxidation under specific conditions:
-
Key findings : The propyl group oxidizes to propionic acid derivatives, while the pyrazole ring remains intact under mild conditions .
Reduction Reactions
The carbonyl group and unsaturated bonds can be reduced:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Carbonyl reduction | LiAlH₄ (anhydrous ether) | Piperidine alcohol derivative | |
| Selective C=O reduction | NaBH₄ (methanol) | Secondary alcohol |
Substitution Reactions
The pyrazole ring and propoxy group undergo substitution:
Hydrolysis Reactions
The carbonyl and ether bonds are hydrolyzed under acidic/basic conditions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Carbonyl hydrolysis | HCl/H₂O (reflux) | Piperidine and pyrazole-carboxylic acid | |
| Ether cleavage | HI (anhydrous) | Phenol derivatives |
-
Mechanism : Acidic hydrolysis cleaves the carbonyl bridge, yielding separable pyrazole and piperidine fragments .
Cross-Coupling Reactions
The pyrazole ring participates in metal-catalyzed coupling:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl-pyrazole hybrids | |
| Buchwald-Hartwig | Pd₂(dba)₃, ligand, amine | N-aryl pyrazole derivatives |
Cyclization and Ring-Opening
The piperidine ring undergoes structural modifications:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Piperidine ring-opening | HBr/AcOH | Linear amine derivatives | |
| Spirocyclic formation | Grignard reagents | Spiro-piperidine-pyrazole complexes |
Scientific Research Applications
Piperidin-1-yl(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Piperidine Derivatives with Aromatic/Hydrophobic Substituents
Compound 11 (1-(3-Phenylbutyl)piperidine) :
- Structure : Piperidine core with a 3-phenylbutyl substituent.
- Binding Affinity : Docking studies (RMSD > 2.5 Å) show its 1-(3-phenylbutyl) group shifts toward helices α4/α5 in target proteins, maintaining a salt bridge with Glu172 .
- Key Difference : The phenylbutyl group enhances hydrophobic interactions but may reduce conformational flexibility compared to the target compound’s pyrazole-propoxy-propyl substituent.
Compounds 37, 62 (S), 66 (S) :
- Structure : Larger hydrophobic groups at position 4 of the piperidine.
- Binding Affinity : Higher RMSD (>4 Å) due to reversed orientation of the piperidine group, yet they adapt to the S1R ligand pharmacophore .
- Key Difference : Bulkier substituents occupy a larger hydrophobic cavity, unlike the target compound’s pyrazole-linked carbonyl, which may favor polar interactions.
2.2. Piperidine-Based Neurological Targets
- 4-(4-(Heterocyclylalkoxy)Phenyl)-1-(Heterocyclyl-Carbonyl)Piperidine Derivatives :
- Structure : Piperidine with heterocyclic alkoxy and carbonyl groups.
- Activity : Patent data highlight H3 antagonism for treating Alzheimer’s and other neurological diseases .
- Key Difference : The target compound’s pyrazole-propoxy group may lack the heterocyclic diversity required for H3 receptor specificity, suggesting divergent therapeutic applications.
2.3. Pharmacokinetic and Toxicity Profiles
- 1-(1-Phenylcyclohexyl)Piperidine Derivatives: Structure: Piperidine with phenylcyclohexyl substituents.
2.4. Antiviral and Antimicrobial Piperidine Analogs
- 1-(4-Chlorophenyl)Piperidine-2,6-Diones :
- Structure : Piperidine-dione with a chlorophenyl group.
- Activity : Demonstrates antiviral properties; symmetrical structure aids in synthesis and bioavailability .
- Key Difference : The target compound’s pyrazole ring may offer distinct electronic effects (e.g., hydrogen bonding via nitrogen atoms) compared to the chlorophenyl group’s halogen-based interactions.
2.5. Heterocyclic Substituent Variations
- 4-(1H-Pyrazol-4-yl)Piperidine :
Comparative Data Table
Research Implications
The target compound’s unique pyrazole-propoxy-propyl substituents position it as a hybrid molecule balancing hydrophobic and polar interactions. Unlike phenylbutyl or chlorophenyl analogs, its structure may optimize binding to targets requiring moderate lipophilicity and hydrogen-bonding capacity. Further studies should explore its specificity for S1R or neurological receptors, leveraging docking models from prior work .
Biological Activity
1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. The piperidine moiety contributes to its pharmacological profile, enhancing solubility and bioavailability.
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains such as E. coli and Staphylococcus aureus. In one study, pyrazole derivatives demonstrated potent antibacterial effects, with some compounds showing higher efficacy than standard antibiotics .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced edema models showed that certain pyrazole derivatives significantly reduced inflammation, comparable to established anti-inflammatory agents like ibuprofen .
Cytotoxic Activity
In vitro studies have assessed the cytotoxicity of pyrazole derivatives against cancer cell lines. For example, a related compound exhibited a half-maximal inhibitory concentration (IC50) significantly lower than traditional chemotherapeutics, indicating promising anticancer potential .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial resistance mechanisms.
- Cellular Signaling Modulation : It can modulate signaling pathways that lead to apoptosis in cancer cells or reduce inflammatory responses.
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 1-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperidine to maximize yield and purity?
- Methodological Answer : Synthesis requires precise control of temperature (e.g., 60–80°C for cyclization) and pH (neutral to mildly alkaline conditions) to minimize side reactions. Use High Performance Liquid Chromatography (HPLC) to monitor reaction progress and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended .
Q. Which analytical techniques are critical for characterizing this compound’s structural and functional properties?
- Methodological Answer : Employ NMR (¹H, ¹³C, and 2D-COSY) to resolve substituent positions on the pyrazole and piperidine rings. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides absolute stereochemical configuration . Infrared (IR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) functional groups .
Q. How does the 3-propoxy-1-propyl substituent influence the compound’s stability under varying storage conditions?
- Methodological Answer : The propoxy group increases hydrophobicity, enhancing stability in anhydrous environments. Store in inert atmospheres (argon/nitrogen) at 2–8°C to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Screen for antimicrobial activity using disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For cytotoxicity, use MTT assays on human cell lines (e.g., HEK293). Dose-response curves (1–100 µM) help determine IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced target specificity?
- Methodological Answer : Replace the propyl group with bulkier substituents (e.g., cyclopropyl) to test steric effects on receptor binding. Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to modulate electronic properties. Compare binding affinities via molecular docking simulations (e.g., AutoDock Vina) and validate with surface plasmon resonance (SPR) .
Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies may arise from poor pharmacokinetic properties (e.g., low bioavailability). Conduct ADMET studies: measure logP for lipophilicity, use Caco-2 cell monolayers for permeability, and employ hepatic microsomes to assess metabolic stability. If in vivo activity is weak, consider prodrug strategies or nanoparticle encapsulation .
Q. What challenges arise in scaling up multi-step syntheses of this compound, and how can they be mitigated?
- Methodological Answer : Key challenges include low yields in coupling steps (e.g., amide bond formation) and purification of intermediates. Optimize coupling reagents (e.g., HATU vs. EDCI) and switch to flow chemistry for exothermic reactions. Use inline IR or PAT (Process Analytical Technology) for real-time monitoring .
Q. Which computational methods are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) to study conformational flexibility with quantum mechanics/molecular mechanics (QM/MM) to model electronic interactions. Validate predictions with mutagenesis studies on target proteins (e.g., kinase domains) .
Q. How can interdisciplinary approaches (e.g., chemical biology, materials science) expand the compound’s research applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
